molecular formula C14H20O2 B1595920 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate CAS No. 68039-39-4

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate

Cat. No. B1595920
CAS RN: 68039-39-4
M. Wt: 220.31 g/mol
InChI Key: NOVRMYIRGSLBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a synthetic derivative of the natural product, indole alkaloid, and has been shown to possess various biochemical and physiological effects. In

Scientific Research Applications

Chiral Preparation and Stereochemistry

  • A study by Kimura, Ehama, and Inomata (2002) focuses on the chiral preparation of C2-Symmetric 4-cyclopentene-1,3-diol from a compound related to 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate. They employed lipase-mediated kinetic resolution as a key step in the process, showcasing the compound's potential in chiral synthesis (Kimura, Ehama, & Inomata, 2002).

Reaction Mechanisms and Structural Analysis

  • Fernández et al. (2006) explored the regioselectivity in forming norbornene-fused pyrazoles, using a structural analog of the compound . Their work contributes to understanding the reaction mechanisms and structural characteristics of these compounds (Fernández et al., 2006).

Photocyclization and Carbonation Reactions

  • Marchand et al. (1998) investigated Thiele's acid, formed by the carbonation of sodium cyclopentadienide, which is structurally related to 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate. Their research provides insights into the minor products formed in this reaction and the potential for photocyclization (Marchand et al., 1998).

Anticancer and Antimicrobial Properties

  • Kocyigit et al. (2019) synthesized novel pyrazoline derivatives containing a structural unit similar to the compound of interest. These derivatives were evaluated for their antimicrobial and anticancer activities, showing potential biomedical applications (Kocyigit et al., 2019).

Catalytic Applications and Etherification Reactions

  • Saha (1999) conducted a study on the etherification of dicyclopentadiene with methanol, using cation-exchange resins as catalysts. This research is relevant due to the structural similarities and potential applications in catalysis (Saha, 1999).

Organic Synthesis and Structural Modifications

  • Carvalho, Ferreira, and Herrmann (2013) explored the reactivity of 3-oxo-camphorsulfonylimine, which has structural similarities to the compound , in processes purely organic or catalyzed by platinum. Their work adds to the understanding of the compound's utility in organic synthesis (Carvalho, Ferreira, & Herrmann, 2013).

properties

IUPAC Name

8-tricyclo[5.2.1.02,6]dec-3-enyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-8(2)14(15)16-13-7-9-6-12(13)11-5-3-4-10(9)11/h3-4,8-13H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVRMYIRGSLBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1CC2CC1C3C2C=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052386
Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate

CAS RN

68039-39-4
Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl 2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68039-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-methyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate
Reactant of Route 2
Reactant of Route 2
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate
Reactant of Route 3
Reactant of Route 3
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate
Reactant of Route 4
Reactant of Route 4
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate
Reactant of Route 5
Reactant of Route 5
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate
Reactant of Route 6
Reactant of Route 6
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate

Citations

For This Compound
1
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
RIFM fragrance ingredient safety assessment, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl isobutyrate, CAS registry number Page 1 Contents lists available at ScienceDirect …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.